molecular formula C11H18N4 B1488570 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane CAS No. 1706579-99-8

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

Cat. No.: B1488570
CAS No.: 1706579-99-8
M. Wt: 206.29 g/mol
InChI Key: JDKDSAJSAACZBP-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane (CAS 1706579-99-8) is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . It features a molecular scaffold that incorporates both a 5-cyclopropyl-1H-pyrazole ring and a 1,4-diazepane (homopiperazine) ring. The 1,4-diazepane group is a seven-membered ring containing two nitrogen atoms, which is a structure of significant interest in materials science, particularly in the development of molecular perovskite high-energetic materials . This compound serves as a valuable building block in medicinal chemistry and drug discovery research. The pyrazole core is a privileged structure in pharmacology, found in compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and central nervous system (CNS) effects . Specifically, the 3-aminopyrazole motif, particularly when substituted with a cyclopropyl group at the 5-position, is known to act as an effective hinge-binding fragment in kinase inhibitor design. It can form key hydrogen-bonding interactions with kinase targets, as demonstrated in the development of potent p21-activated kinase 4 (PAK4) inhibitors with anti-cancer properties . Furthermore, the 1,4-diazepane ring is an important structural element in pharmaceutical compounds, exemplified by its use as a central scaffold in the hit-to-lead optimization of potent SARS-CoV-2 main protease (M pro ) inhibitors . Researchers can utilize this bifunctional reagent to explore structure-activity relationships (SAR) and develop novel bioactive molecules for various therapeutic areas. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDSAJSAACZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

Biochemical Analysis

Biochemical Properties

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression and has potential implications in cancer therapy.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with the PAK4 signaling pathway. Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as CDK2, leading to enzyme inhibition. This binding is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of this compound in the nucleus allows it to interact with nuclear proteins and influence gene expression.

Biological Activity

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane is a compound with significant potential in medicinal chemistry due to its biological activity. Its molecular formula is C11H18N4, and it has a molecular weight of 206.29 g/mol. This compound has been studied for its interactions with various biological targets, particularly in the context of cancer research.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme that regulates the cell cycle, and inhibition of this enzyme can lead to reduced cell proliferation. Research indicates that this compound binds to CDK2, leading to its inhibition and subsequently affecting various cellular processes such as signaling pathways and gene expression .

Cellular Effects

In vitro studies have demonstrated that this compound inhibits the proliferation of A549 human lung carcinoma cells. This inhibition occurs through interference with the PAK4 signaling pathway, which is crucial for cell growth and survival. The compound's ability to modulate these pathways suggests its potential as an anticancer agent .

Comparative Biological Activity

To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds can be beneficial. Below is a table summarizing the biological activities of related compounds:

Compound NameTarget EnzymeEffect on Cell LineReference
This compoundCyclin-dependent kinase 2 (CDK2)Inhibits A549 proliferation
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamideCDK2Cytotoxic in multiple lines
Other pyrazole derivativesVarious kinasesVariable effects

Case Study 1: Anticancer Properties

In a study examining the effects of this compound on A549 cells, researchers observed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. Flow cytometry analyses indicated that the compound induced apoptosis in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction Studies

Another study focused on the binding affinity of this compound to CDK2 using molecular docking simulations. The results showed high binding affinity, confirming the compound's potential as an inhibitor. These findings were supported by biochemical assays that demonstrated reduced enzymatic activity in the presence of the compound .

Scientific Research Applications

Biochemical Applications

  • Cancer Research :
    • Inhibition of Tumor Growth : Studies have shown that 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane can inhibit the proliferation of cancer cells in vitro. For instance, low doses effectively reduced tumor growth in mouse models without significant toxicity.
    • Mechanistic Studies : The compound's ability to modulate CDK2 activity provides insights into the molecular mechanisms underlying cancer cell cycle regulation.
  • Cellular Signaling :
    • The compound influences various signaling pathways, impacting gene expression and cellular metabolism. Its role in modulating these pathways makes it a valuable tool for studying cellular responses to different stimuli.
  • Pharmacokinetics :
    • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.

Case Studies

StudyObjectiveFindings
Study on A549 CellsTo evaluate the anti-proliferative effects of the compoundDemonstrated significant inhibition of cell growth at low concentrations; linked to CDK2 inhibition.
Animal Model StudyTo assess dosage effects on tumor growthLow doses inhibited tumor development while higher doses showed potential hepatotoxicity and nephrotoxicity.
Biochemical Interaction StudyInvestigate interaction with enzymesConfirmed binding affinity to CDK2, affecting enzyme activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical profiles of 1,4-diazepane derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituent(s) Key Properties/Findings Reference
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane Cyclopropyl (pyrazole C5) Hypothesized to improve metabolic stability due to cyclopropyl’s rigidity. N/A
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl (pyrazole C3) High selectivity for 5-HT7 receptors (serotonin receptor subtype); therapeutic potential in autism spectrum disorder.
1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane Pyrrolidinylpropyl (diazepane N1) Increased lipophilicity due to pyrrolidine; potential CNS penetration.
Coumarin-benzo[b][1,4]diazepine hybrids (e.g., 4g , 4h ) Coumarin, tetrazole, phenyl Enhanced fluorescence and antimicrobial activity; structurally distinct but highlights substituent diversity in diazepane derivatives.

Serotonin Receptor Affinity

The 3-chlorophenyl analogue (Table 4 in ) demonstrates that aryl substituents at pyrazole positions significantly enhance 5-HT7R binding affinity (Ki < 10 nM) compared to alkyl groups like cyclopropyl. This suggests that electron-withdrawing groups (e.g., Cl) may improve receptor interactions via π-π stacking or hydrophobic effects .

Physicochemical Properties

  • Synthetic Accessibility : Pyrazole-diazepane hybrids are typically synthesized via nucleophilic substitution or cyclization, as seen in .

Computational and Experimental Insights

DFT-Based Predictions

Becke’s hybrid functional (1993) and Lee-Yang-Parr’s correlation-energy formula (1988) are foundational for modeling electron density, ionization potentials, and thermodynamic stability of such compounds . For example, the cyclopropyl group’s strain energy (~27 kcal/mol) could influence reactivity, necessitating DFT optimization during synthesis.

Pharmacological Potential

However, cyclopropyl’s smaller size may reduce steric hindrance compared to bulkier groups like coumarin .

Preparation Methods

Key Reaction Conditions

Step Reagents/Conditions Outcome
Boc protection Boc anhydride, base (e.g., DIPEA), solvent (DMF) Boc-protected 1,4-diazepane (scaffold)
Debenzylation (mono or full) 1-chloroethylchloroformate, selective conditions Mono- or fully debenzylated diazepane

The selective mono debenzylation followed by Boc protection and subsequent removal of the second benzyl group allows precise control over substitution sites on the diazepane ring.

Coupling of Pyrazole and Diazepane Units

Two main approaches are used for coupling:

Amide Coupling

  • The Boc-protected 1,4-diazepane is coupled with a pyrazole-containing acid derivative.
  • Coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in DMF are employed.
  • The reaction is typically performed at room temperature and monitored by LC-MS.

Example procedure:

Reagents Amounts Solvent Conditions Yield (%) Product Description
tert-butyl 1,4-diazepane-1-carboxylate 817 mg (4 mmol) DMF rt, stirred, LC-MS monitored 98 Boc-protected (5-chloropyridin-3-yl)(1,4-diazepan-1-yl)methanone (orange oil)

This method yields high purity intermediates for further transformations.

Reductive Amination

  • The diazepane amine is reacted with an aldehyde bearing the pyrazole moiety.
  • Sodium triacetoxyborohydride (NaBH(OAc)3) is used as the reducing agent.
  • The reaction is performed in solvents such as DCM or DMF with DIPEA as base.
  • The product is purified by preparative HPLC.

General conditions:

Step Reagents and Amounts Solvent Temperature Time Notes
Reductive amination Diazepane amine (0.10 mmol), aldehyde (0.12 mmol), DIPEA (0.3 mmol), NaBH(OAc)3 (0.25 mmol) DCM or DMF Room temp Overnight Purification by prep HPLC

Deprotection and Final Modifications

  • Boc groups are removed by treatment with HCl in dioxane (4 M).
  • Subsequent coupling or saponification steps can be performed to modify ester or amide functionalities.
  • Final compounds are purified by preparative HPLC and characterized by LC-MS and NMR.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Boc protection Boc anhydride, DIPEA, DMF Boc-protected diazepane High Protects amine groups
Debenzylation 1-chloroethylchloroformate Mono- or fully debenzylated diazepane - Selective removal
Amide coupling HATU, DIPEA, DMF, rt Boc-protected diazepane-pyrazole amide 98 Efficient coupling
Reductive amination NaBH(OAc)3, DIPEA, DCM/DMF, rt Diazepane-pyrazole linked compound 69-71 Versatile for aldehyde variants
Boc deprotection HCl in dioxane (4 M) Free amine diazepane derivative Quantitative Prepares for further coupling

Research Findings and Considerations

  • The use of Boc protection and selective debenzylation enables precise control over substitution patterns on the diazepane ring.
  • Reductive amination provides a mild and efficient method for coupling pyrazole aldehydes to the diazepane amine.
  • Amide coupling using HATU and DIPEA is highly efficient, yielding products in excellent purity suitable for biological evaluation.
  • Purification by preparative HPLC under basic conditions is critical for isolating pure compounds.
  • Characterization by LC-MS and ^1H NMR confirms the structure and purity of intermediates and final products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropane-substituted pyrazole precursors with diazepane derivatives. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield by 15–20% compared to conventional heating . Solvent selection (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1.2 for pyrazole:diazepane) are critical for minimizing side products like N-alkylated impurities. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How can structural characterization of this compound address ambiguities in its tautomeric forms or stereochemistry?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to identify tautomeric equilibria (e.g., pyrazole NH signals at δ 10–12 ppm). X-ray crystallography resolves stereochemical uncertainties, particularly the cyclopropane ring orientation relative to the diazepane moiety. Computational methods (DFT calculations) predict stable conformers, validated by experimental data .

Q. What in vitro assays are recommended for initial screening of bioactivity (e.g., anticancer, antimicrobial)?

  • Methodological Answer : For anticancer screening, use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination at 48–72 hours. For antimicrobial activity, broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to validate assay conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological efficacy across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analysis of dose-response curves and cell-line specificity. Variability often arises from differences in assay protocols (e.g., serum concentration in cell culture, incubation time). Use orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT) to confirm mechanisms. Cross-validate findings with knock-out models (e.g., CRISPR-edited cells lacking target receptors) .

Q. What computational strategies predict binding interactions between this compound and potential biological targets (e.g., GPCRs, kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using high-resolution crystal structures of target proteins (e.g., PDB IDs for serotonin receptors). Include solvent effects and ligand flexibility in simulations. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) over 100–200 ns to assess binding stability. Compare results with SAR data from analogous diazepane derivatives .

Q. How can factorial design optimize reaction parameters for scalable synthesis while minimizing impurities?

  • Methodological Answer : Apply a 2k^k factorial design to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (toluene vs. acetonitrile). Analyze main effects and interactions via ANOVA. Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 8% catalyst, acetonitrile) for >90% purity. Validate with pilot-scale batches (1–5 g) .

Q. What metabolomics approaches identify off-target effects or metabolic degradation pathways?

  • Methodological Answer : Use high-resolution LC-MS/MS with stable isotope labeling (e.g., 13C^{13}C-labeled compound) to trace metabolic byproducts. Combine with CYP450 inhibition assays (human liver microsomes) to assess hepatic metabolism. Network pharmacology tools (e.g., STRING, KEGG) map interactions between metabolites and non-target proteins, highlighting potential toxicity pathways .

Methodological Guidance for Data Interpretation

  • Handling Spectral Contradictions : Overlay NMR spectra from multiple batches to distinguish batch-specific impurities from tautomeric shifts. Use HSQC and HMBC to resolve ambiguous coupling .
  • Validating Computational Models : Compare docking scores with experimental IC50_{50} values for a congeneric series. Apply strict statistical filters (e.g., RMSE < 1.5 kcal/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Reactant of Route 2
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.